Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate

Medicinal Chemistry Physicochemical Properties Building Blocks

Multistep synthesis of CNS-active drug candidates demands orthogonal protecting group strategies. This Boc-protected piperidine carboxamide enables selective deprotection under mild acidic conditions, preserving acid-labile functional groups. • Enables convergent synthesis of FAAH inhibitors and PROTAC conjugates. • High purity (≥97%) ensures reliable performance in multi-step sequences. • Solid-state properties (mp 140-142 °C) facilitate handling and purification. • Predicted LogP 3.27 and TPSA 58.6 Ų support CNS drug design.

Molecular Formula C17H24N2O3
Molecular Weight 304.4 g/mol
CAS No. 162881-76-7
Cat. No. B1421965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate
CAS162881-76-7
Molecular FormulaC17H24N2O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-9-13(10-12-19)15(20)18-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,18,20)
InChIKeyVRRISHHVENWRED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate Overview


Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate (CAS 162881-76-7), also known as N-Phenyl 1-BOC-piperidine-4-carboxamide, is a piperidine-based carboxamide featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen . It is a synthetic intermediate widely utilized in medicinal chemistry for the construction of biologically active molecules, including inhibitors of fatty acid amide hydrolase (FAAH) and other targets [1]. The compound's Boc group provides a key orthogonal protection strategy in multistep syntheses, enabling selective deprotection under mild acidic conditions to liberate the secondary amine for further functionalization .

Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate: Substitution Limitations


Generic substitution of tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate with its deprotected analog (N-Phenylpiperidine-4-carboxamide, CAS 73415-85-7) or other piperidine carboxamides fails due to orthogonal protection requirements and distinct physicochemical properties. The Boc group on the target compound (CAS 162881-76-7) enables selective deprotection in the presence of other acid-labile or nucleophile-sensitive functional groups, a critical feature for convergent synthetic routes . In contrast, the deprotected analog lacks this orthogonal handle and possesses a different molecular weight (204.27 vs. 304.38 g/mol), lower LogP (2.03 vs. 3.27 predicted), and altered topological polar surface area (TPSA: 41.1 vs. 58.6 Ų) . These differences affect solubility, chromatographic behavior, and subsequent reactivity in amide coupling or N-alkylation steps, making direct substitution impractical in validated synthetic protocols .

Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate: Comparative Evidence


Physical Properties vs. Deprotected Analog

Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate exhibits a distinct melting point of 140-142 °C, enabling straightforward solid handling and purification . Its predicted LogP of 3.27 and TPSA of 58.64 Ų indicate moderate lipophilicity and hydrogen-bonding capacity, suitable for blood-brain barrier penetration in CNS-targeted compounds . In contrast, the deprotected analog N-Phenylpiperidine-4-carboxamide (CAS 73415-85-7) has a lower molecular weight (204.27 vs. 304.38 g/mol), lower LogP (2.03), and smaller TPSA (41.13 Ų) . These differences translate to altered solubility and chromatographic retention, making the Boc-protected version preferable for orthogonal protection strategies and downstream medicinal chemistry optimization .

Medicinal Chemistry Physicochemical Properties Building Blocks

Orthogonal Boc Protection vs. Unprotected Analogs

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate provides a crucial orthogonal protection handle. This allows for selective deprotection using mild acidic conditions (e.g., TFA or HCl) without affecting the phenylcarbamoyl moiety, enabling sequential functionalization of the piperidine ring in complex molecule synthesis . The deprotected analog, N-Phenylpiperidine-4-carboxamide (CAS 73415-85-7), lacks this orthogonal protection and offers only a single nucleophilic amine for further derivatization, limiting its utility in convergent synthetic strategies . While no direct head-to-head yield comparison is available, the Boc group is universally recognized in medicinal chemistry as enabling higher yields and purity in multistep syntheses by preventing unwanted side reactions at the piperidine nitrogen .

Organic Synthesis Protecting Groups Medicinal Chemistry

Purity Specifications vs. Alternative Building Blocks

Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate is commercially available in high purity grades, with multiple vendors offering ≥97% purity (e.g., Ambeed: 97%; Leyan: 98%; Combi-Blocks: 97%) . In comparison, the deprotected analog N-Phenylpiperidine-4-carboxamide is typically offered at 95% purity [1]. The higher purity of the Boc-protected intermediate minimizes impurities that could interfere with subsequent synthetic steps or biological assays, reducing the need for additional purification and improving overall process efficiency.

Chemical Procurement Quality Control Building Blocks

Intermediate for Potent FAAH Inhibitors

Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate serves as a direct synthetic precursor to potent FAAH inhibitors such as ASP8477 (pyridin-3-yl 4-(phenylcarbamoyl)piperidine-1-carboxylate) [1]. While the target compound itself has not been reported as a direct FAAH inhibitor, its deprotected and functionalized derivative ASP8477 exhibits potent inhibition of human FAAH-1, FAAH-1 (P129T), and FAAH-2 with IC50 values of 3.99 nM, 1.65 nM, and 57.3 nM, respectively [2]. This class-level inference demonstrates the critical role of the 4-(phenylcarbamoyl)piperidine scaffold in achieving high-affinity FAAH inhibition, with the Boc-protected intermediate enabling modular synthesis of diverse analogs [3].

FAAH Inhibitors Pain Research Medicinal Chemistry

Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate: Application Scenarios


Synthesis of CNS-Penetrant FAAH Inhibitors

Utilize tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate as a key building block in the modular synthesis of FAAH inhibitors, capitalizing on its Boc-protected amine for orthogonal functionalization. The compound's favorable predicted LogP (3.27) and TPSA (58.6 Ų) support the design of CNS-active analogs, as demonstrated by the clinical candidate ASP8477 [1]. Its high commercial purity (97-98%) ensures reliable performance in multistep synthetic sequences .

Optimization of Kinase or HDAC Inhibitors

Employ this Boc-protected piperidine carboxamide as a versatile scaffold for the parallel synthesis of focused compound libraries targeting kinases or histone deacetylases (HDACs). The orthogonal Boc group allows for late-stage diversification of the piperidine nitrogen, while the phenylcarbamoyl moiety can engage in hydrogen bonding with target proteins . The compound's solid-state properties (melting point 140-142 °C) facilitate easy handling and purification .

PROTAC and Bifunctional Degrader Synthesis

Leverage the Boc-protected amine as a temporary protecting group during the construction of PROTAC linker-payload conjugates. After coupling the phenylcarbamoyl-piperidine moiety to an E3 ligase ligand, the Boc group can be removed under mild acidic conditions to unveil a secondary amine for further conjugation to a target-binding warhead, enabling the assembly of bifunctional molecules with precise spatial control .

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